molecular formula C23H23NO4 B12570241 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide CAS No. 194939-61-2

2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide

Cat. No.: B12570241
CAS No.: 194939-61-2
M. Wt: 377.4 g/mol
InChI Key: AUFALJMJCGQYLM-UHFFFAOYSA-N
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Description

2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide is an organic compound characterized by its complex structure, which includes two 4-methoxyphenyl groups, one phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form the intermediate 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenyl groups can facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide is unique due to its combination of two 4-methoxyphenyl groups, one phenyl group, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

194939-61-2

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[bis(4-methoxyphenyl)-phenylmethoxy]acetamide

InChI

InChI=1S/C23H23NO4/c1-26-20-12-8-18(9-13-20)23(28-16-22(24)25,17-6-4-3-5-7-17)19-10-14-21(27-2)15-11-19/h3-15H,16H2,1-2H3,(H2,24,25)

InChI Key

AUFALJMJCGQYLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(=O)N

Origin of Product

United States

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